![molecular formula C16H15F3O2S B14649602 1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene CAS No. 52208-99-8](/img/structure/B14649602.png)
1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of trifluoromethanesulfonyl groups attached to a propane-1,2-diyl backbone, which is further connected to two benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene typically involves the reaction of 1,2-dibromo-1,1’-dibenzene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfonyl groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene involves its ability to interact with various molecular targets through its trifluoromethanesulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in electron transfer reactions, influencing redox processes in biological systems.
Comparison with Similar Compounds
- 1,1’-[2-(Methanesulfonyl)propane-1,2-diyl]dibenzene
- 1,1’-[2-(Ethanesulfonyl)propane-1,2-diyl]dibenzene
- 1,1’-[2-(Butanesulfonyl)propane-1,2-diyl]dibenzene
Comparison: 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene is unique due to the presence of trifluoromethanesulfonyl groups, which impart distinct electronic and steric properties compared to other sulfonyl derivatives. These properties enhance its reactivity and stability, making it a valuable compound in various applications.
Properties
CAS No. |
52208-99-8 |
|---|---|
Molecular Formula |
C16H15F3O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[2-phenyl-2-(trifluoromethylsulfonyl)propyl]benzene |
InChI |
InChI=1S/C16H15F3O2S/c1-15(14-10-6-3-7-11-14,22(20,21)16(17,18)19)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI Key |
WNGMDQSXRITXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-](/img/structure/B14649525.png)
![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)
![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
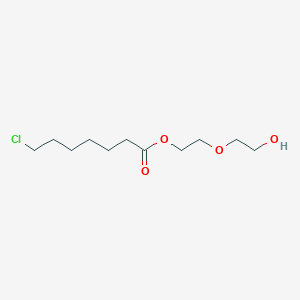
![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
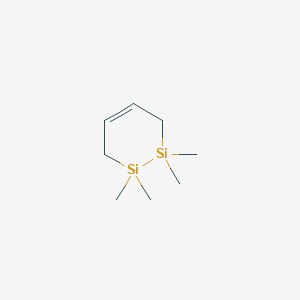
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
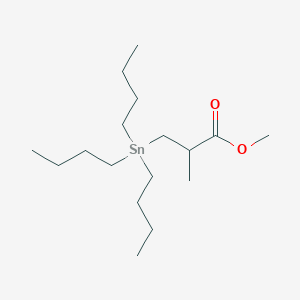
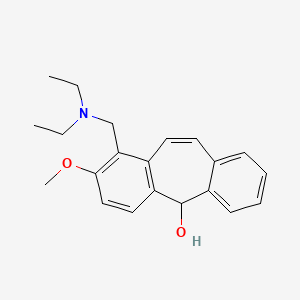
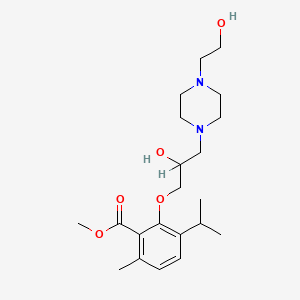

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
